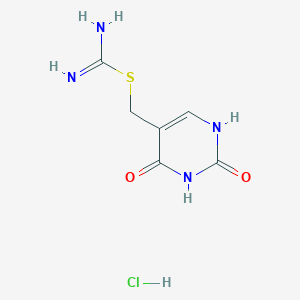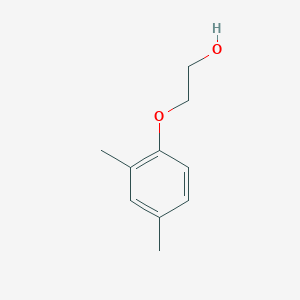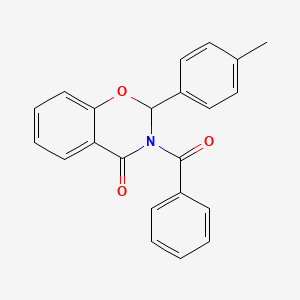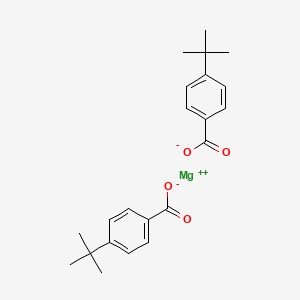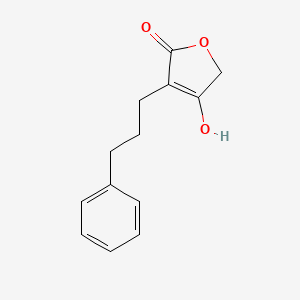
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- is a chemical compound belonging to the furanone family. Furanones are five-membered lactones with a wide range of applications in organic synthesis and the production of biologically active compounds. This particular compound is known for its unique structure, which includes a hydroxy group and a phenylpropyl substituent, making it a valuable intermediate in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- can be achieved through several methods. One common approach involves the condensation of functional derivatives of aliphatic and cyclic compounds. For instance, the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone can be based on the reactions of commercially available furfural with hydrogen peroxide under various conditions . Another method includes the oxidation of furan using oxone as the sole oxidant and water as a solvent, which is practical and industrially applicable .
Industrial Production Methods
Industrial production of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- often involves scalable and efficient synthetic routes. The oxidation of furan derivatives using environmentally friendly oxidants like hydrogen peroxide and oxone is favored due to its practicality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- undergoes various chemical reactions, including:
Nucleophilic and Conjugated Addition: These reactions are common for furanones, allowing the formation of various substituted derivatives.
Diels-Alder Reaction: This reaction involves the addition of dienes to the furanone ring, forming cyclohexene derivatives.
Aldol Condensation: The compound can undergo aldol condensation with carbonyl compounds, leading to the formation of β-hydroxy ketones.
Common Reagents and Conditions
Common reagents used in the reactions of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- include hydrogen peroxide, atomic chlorine, and various dienes and carbonyl compounds. Reaction conditions often involve the use of catalysts such as polymer-based sulfonic acid and specific temperature and pressure settings .
Major Products Formed
The major products formed from the reactions of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- include formic acid, maleic acid, β-hydroxy ketones, and various substituted furanone derivatives .
Wissenschaftliche Forschungsanwendungen
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxy group and phenylpropyl substituent play crucial roles in its reactivity and biological activity. It can undergo nucleophilic addition and oxidation reactions, leading to the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its caramel-like aroma and used in the food industry.
5-Hydroxy-2(5H)-furanone: A furanone derivative with similar reactivity and applications.
2(5H)-Furanone: The parent compound of the furanone family, used in various organic synthesis reactions.
Uniqueness
2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- is unique due to its specific structure, which includes a hydroxy group and a phenylpropyl substituent. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
78128-85-5 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-hydroxy-4-(3-phenylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H14O3/c14-12-9-16-13(15)11(12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2 |
InChI-Schlüssel |
CNYGDWQUBNSOAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)O1)CCCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


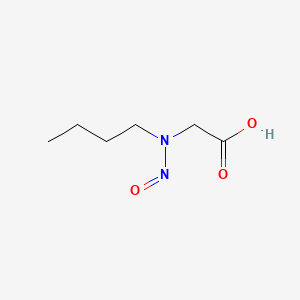
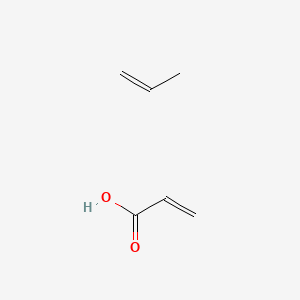

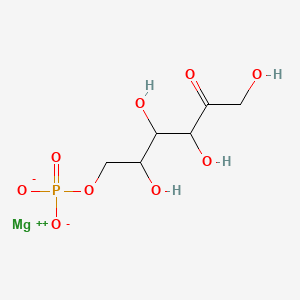

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)

![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
